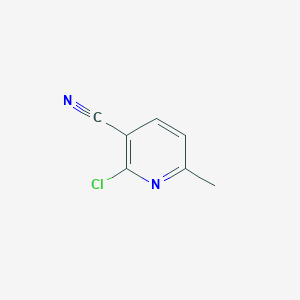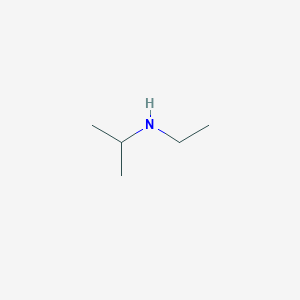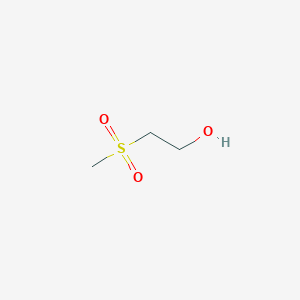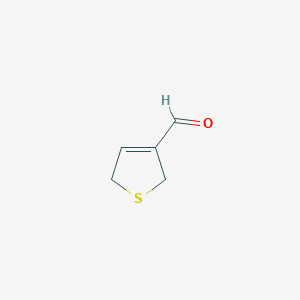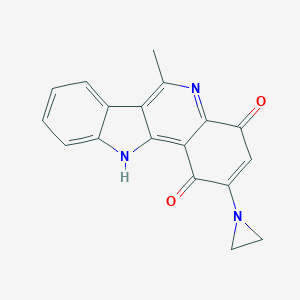
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, also known as CNDAC, is a synthetic derivative of camptothecin, a natural alkaloid that exhibits potent anticancer properties. CNDAC has been extensively studied for its potential as an anticancer agent due to its unique mechanism of action and its ability to target cancer cells selectively.
Mécanisme D'action
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione exerts its anticancer effects by inducing DNA damage and inhibiting DNA replication. It forms covalent bonds with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and induce cell cycle arrest. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth in mouse models of lung, breast, colon, and prostate cancer. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is a potent anticancer agent that exhibits selective cytotoxicity against cancer cells. It has been shown to exhibit synergistic effects with other anticancer agents, making it a promising candidate for combination therapy. However, the synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is complex and time-consuming, and the yield is typically low. This makes it difficult to obtain large quantities of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione for in vitro and in vivo studies.
Orientations Futures
There are several future directions for the research of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione. One potential direction is to investigate the potential of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione as a combination therapy with other anticancer agents. Another direction is to develop more efficient synthesis methods for 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione to obtain larger quantities for in vitro and in vivo studies. Additionally, the development of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione analogs with improved pharmacokinetic properties and reduced toxicity could further enhance its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione involves the reaction of camptothecin with aziridine in the presence of a strong base. The reaction results in the formation of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, which is then purified by column chromatography. The yield of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is typically low, and the synthesis process is complex and time-consuming.
Applications De Recherche Scientifique
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
Propriétés
Numéro CAS |
114656-96-1 |
|---|---|
Nom du produit |
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione |
Formule moléculaire |
C18H13N3O2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-6-methyl-11H-indolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C18H13N3O2/c1-9-14-10-4-2-3-5-11(10)20-17(14)15-16(19-9)13(22)8-12(18(15)23)21-6-7-21/h2-5,8,20H,6-7H2,1H3 |
Clé InChI |
JSLHSSZAWMTOTD-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
SMILES canonique |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
Autres numéros CAS |
114656-96-1 |
Synonymes |
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



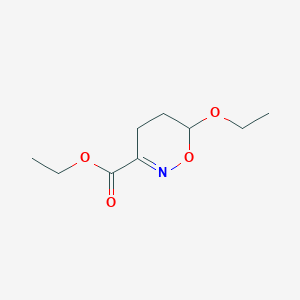
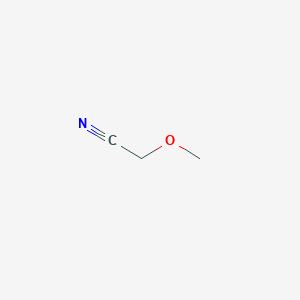
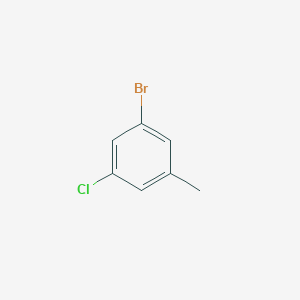
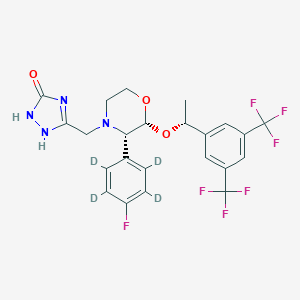
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
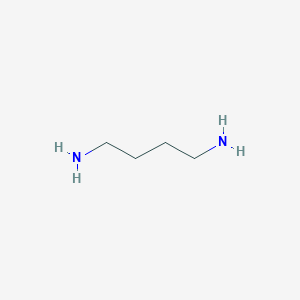
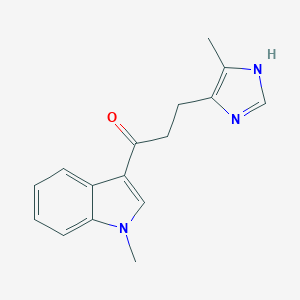
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
